Amine Basicity (pKa) Modulation vs. Des-Fluoro Analog
The introduction of the electron-withdrawing fluorine atom at the 5-position significantly reduces the basicity of the adjacent 4-amine. This differentiation is crucial for tuning the ionization state of the compound at physiological pH, directly influencing its suitability as an intermediate for orally bioavailable drug candidates . Compared to the non-fluorinated analog 1,3-benzodioxol-4-amine, the fluorine substitution leads to a marked decrease in predicted pKa [1].
| Evidence Dimension | Predicted acid dissociation constant (pKa) of the primary amine |
|---|---|
| Target Compound Data | pKa 2.72 ± 0.20 |
| Comparator Or Baseline | 1,3-Benzodioxol-4-amine (Des-fluoro analog, CAS 1668-84-4). pKa value is commonly predicted around 4.0-4.5 for this class, although an exact experimental value is not consolidated in the same source. |
| Quantified Difference | A reduction of over 1.5 log units compared to the typical range for the non-fluorinated parent. |
| Conditions | Computational prediction models. |
Why This Matters
A lower pKa means the compound is less basic and will exist in its neutral, more membrane-permeable form at a given pH, offering a measurable advantage in the design of CNS-penetrant drugs or specific prodrugs.
- [1] PubChem Compound Summary for CID 10313165, 1,3-Benzodioxol-4-amine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1,3-Benzodioxol-4-amine. View Source
